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molecular formula C12H11NO2S B1401077 Methyl 4-(thiazol-2-ylmethyl)benzoate CAS No. 1312536-22-3

Methyl 4-(thiazol-2-ylmethyl)benzoate

Cat. No. B1401077
M. Wt: 233.29 g/mol
InChI Key: UMPJEMFQDVAATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

Zinc dust, <10 micron (2.227 g, 34.1 mmol) was suspended in THF (5 ml), and 1,2-dibromoethane (0.090 ml, 1.048 mmol) was added. The mixture was stirred for 10 min at 70° C. It was then cooled to room temperature, and TMS-Cl (0.100 ml, 0.786 mmol) was added. After 30 min at room temperature, the activated zinc was cooled to 0° C., and methyl 4-(bromomethyl)benzoate) (6.00 g, 26.2 mmol) in THF (20 ml) was added drop-wise over 75 min (˜2 mL every ˜5-7 min). After stirring for another 1 h at 0° C., another portion of THF (25 ml) was added to dilute to ˜0.5 M. The gray suspension was allowed to stand so the remaining zinc solid would settle, and the supernatant was used as bromo[4-(methoxycarbonyl)benzyl]zinc (0.5 M in THF). Palladium(II) acetate (103 mg, 0.457 mmol), and 2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl (375 mg, 0.915 mmol) were combined in a flask, sealed, and flushed with nitrogen (2×). Degassed THF (15 ml), 2-bromothiazole (0.408 ml, 4.57 mmol), and the freshly prepared 0.5 M bromo[4-(methoxycarbonyl)benzyl]zinc in THF (27.4 ml, 13.72 mmol) were added, and the reaction was stirred at room temperature overnight. The reaction was diluted with saturated NH4Cl and water before being extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated in vacuo. Flash chromatography (0-50% EtOAc/hexanes) afforded methyl 4-(1,3-thiazol-2-ylmethyl)benzoate (1.06 g, 4.54 mmol, 99%) as a yellow oil that crystallized upon standing. MS ESI: [M+H]+ m/z 234.0.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl
Quantity
375 mg
Type
reactant
Reaction Step Five
Quantity
103 mg
Type
catalyst
Reaction Step Five
Quantity
0.408 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
27.4 mL
Type
solvent
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven
Quantity
0.09 mL
Type
reactant
Reaction Step Eight
Quantity
0.1 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
20 mL
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
5 mL
Type
solvent
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
BrCCBr.[Si](Cl)(C)(C)C.Br[CH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][CH:13]=1.Br[Zn]CC1C=CC(C(OC)=O)=CC=1.Br[C:36]1[S:37][CH:38]=[CH:39][N:40]=1>C1COCC1.[NH4+].[Cl-].O.[Zn].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[S:37]1[CH:38]=[CH:39][N:40]=[C:36]1[CH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][CH:13]=1 |f:6.7,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Five
Name
2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl
Quantity
375 mg
Type
reactant
Smiles
Name
Quantity
103 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
0.408 mL
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[Zn]CC1=CC=C(C=C1)C(=O)OC
Name
Quantity
27.4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0.09 mL
Type
reactant
Smiles
BrCCBr
Step Nine
Name
Quantity
0.1 mL
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[Zn]CC1=CC=C(C=C1)C(=O)OC
Step Twelve
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
WAIT
Type
WAIT
Details
After 30 min at room temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for another 1 h at 0° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
to dilute to ˜0.5 M
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen (2×)
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
before being extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
S1C(=NC=C1)CC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.54 mmol
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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